molecular formula C11H14BrN2O8P B1235147 Brivudine monophosphate CAS No. 80860-82-8

Brivudine monophosphate

Cat. No.: B1235147
CAS No.: 80860-82-8
M. Wt: 413.11 g/mol
InChI Key: LKWCVKAHHUJPQO-PIXDULNESA-N
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Description

Brivudine monophosphate is a nucleoside analogue used primarily as an antiviral agent. It is particularly effective against the varicella-zoster virus, which causes herpes zoster (shingles). The compound is a phosphorylated form of brivudine, which allows it to be incorporated into viral DNA, thereby inhibiting viral replication .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of brivudine monophosphate typically involves the phosphorylation of brivudine. Brivudine itself is synthesized through a multi-step process starting from thymidine. The key steps include bromination and subsequent vinylation to introduce the bromovinyl group .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis under controlled conditions. The process includes the use of phosphorylating agents to convert brivudine to its monophosphate form. This is followed by purification steps to ensure the compound’s purity and efficacy .

Chemical Reactions Analysis

Types of Reactions

Brivudine monophosphate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The primary product of these reactions is this compound itself. under certain conditions, degradation products such as bromovinyluracil can be formed .

Scientific Research Applications

Brivudine monophosphate has a wide range of applications in scientific research:

Mechanism of Action

Brivudine monophosphate exerts its antiviral effects by mimicking the natural nucleoside thymidine. Once inside the infected cell, it is phosphorylated to its active triphosphate form. This active form is then incorporated into the viral DNA by the viral DNA polymerase. this compound lacks a necessary chemical group for further DNA chain elongation, leading to premature termination of the viral DNA chain and inhibition of viral replication .

Comparison with Similar Compounds

Brivudine monophosphate is similar to other nucleoside analogues such as acyclovir, valacyclovir, and famciclovir. it has unique properties that make it particularly effective against the varicella-zoster virus:

This compound’s unique mechanism of action and high specificity for the varicella-zoster virus make it a valuable antiviral agent in clinical settings .

Properties

IUPAC Name

[(2R,3S,5R)-5-[5-[(E)-2-bromoethenyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN2O8P/c12-2-1-6-4-14(11(17)13-10(6)16)9-3-7(15)8(22-9)5-21-23(18,19)20/h1-2,4,7-9,15H,3,5H2,(H,13,16,17)(H2,18,19,20)/b2-1+/t7-,8+,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKWCVKAHHUJPQO-PIXDULNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)C=CBr)COP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)/C=C/Br)COP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN2O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80860-82-8, 83378-41-0
Record name Brivudine monophosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080860828
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(2-Bromovinyl)-2'-deoxyuridylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083378410
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Brivudine monophosphate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04438
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BRIVUDINE MONOPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O7N0Y11U8K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of developing CycloSal-pronucleotides of brivudine monophosphate?

A1: While the abstract doesn't delve into specific reasons for developing CycloSal-pronucleotides of this compound, it highlights that these derivatives demonstrate "highly active antiviral" properties []. This suggests that the modification using CycloSal might enhance the drug's delivery, cellular uptake, or metabolic stability, ultimately leading to improved antiviral efficacy compared to the unmodified this compound. Further research would be needed to confirm these hypotheses and fully understand the benefits of this specific modification.

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